

An In-depth Technical Guide to 2-(2-Bromophenyl)acetophenone

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)acetophenone

Cat. No.: B092510

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This technical guide provides a comprehensive overview of **2-(2-Bromophenyl)acetophenone**, a specialty chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering insights into its chemical properties, a proposed synthetic route, and relevant data.

Introduction

2-(2-Bromophenyl)acetophenone, with the CAS number 16897-97-5, is an alpha-arylated ketone derivative.^{[1][2][3]} Its structure features a 2-bromophenyl moiety attached to the alpha-carbon of an acetophenone core. This compound is of interest to the scientific community as a potential building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional organic materials. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis falls under the well-established class of reactions known as α -arylation of ketones.

Chemical and Physical Properties

A summary of the known and calculated properties of **2-(2-Bromophenyl)acetophenone** is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in public databases.

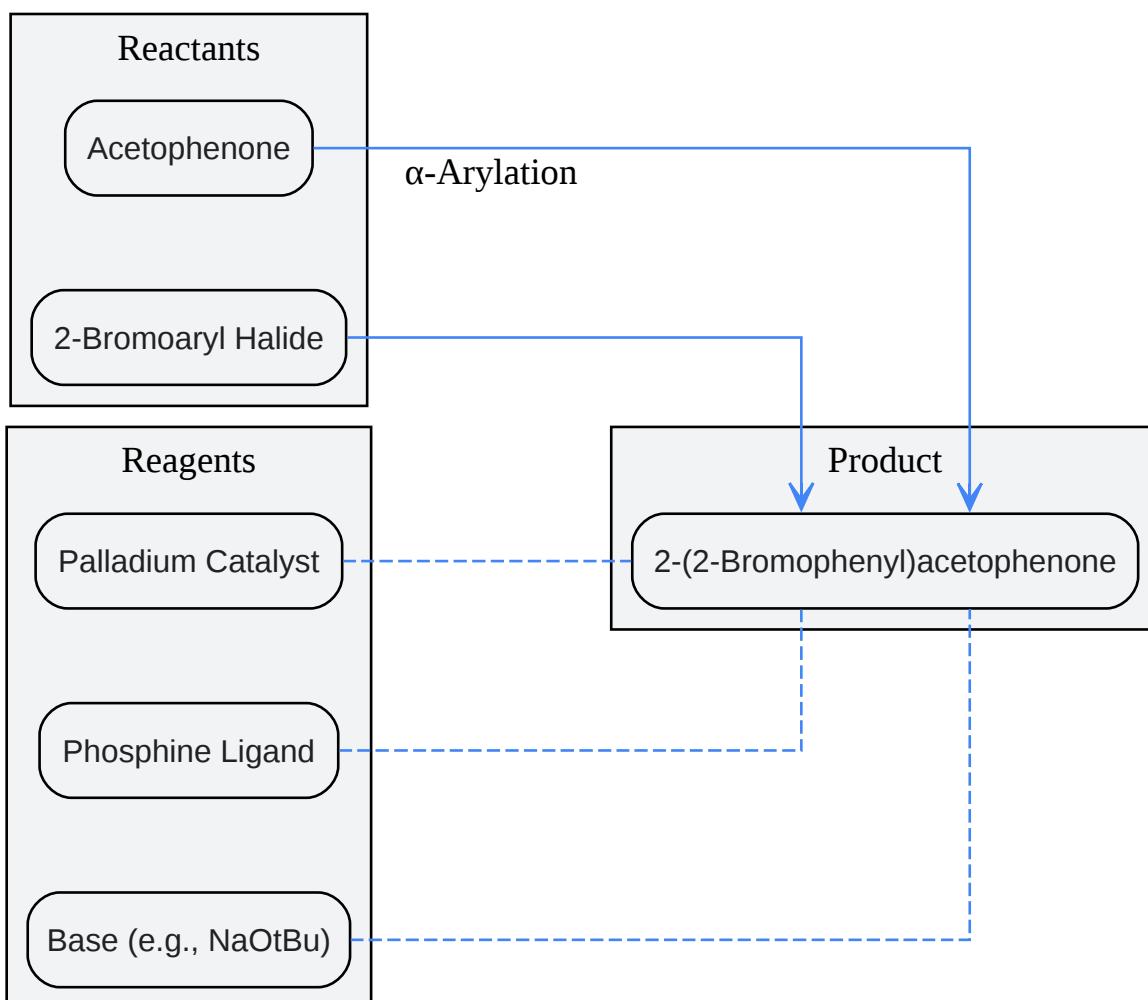
Property	Value	Source
CAS Number	16897-97-5	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₁ BrO	[3]
Molecular Weight	275.14 g/mol	[3] [4]
Purity	97%	[5]
IUPAC Name	2-(2-bromophenyl)-1-phenylethanone	[5]
Storage Temperature	Ambient Storage	[5]

Proposed Synthesis: α -Arylation of Acetophenone

The synthesis of **2-(2-Bromophenyl)acetophenone** can be achieved through the α -arylation of acetophenone with a suitable 2-bromophenylating agent. A plausible and commonly employed method is the palladium-catalyzed cross-coupling reaction between an enolate of acetophenone and an aryl halide.

General Reaction Scheme

The overall transformation can be depicted as follows:

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Caption: General workflow for the synthesis of **2-(2-Bromophenyl)acetophenone**.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established methods for α -arylation of ketones. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

- Acetophenone
- 1-Bromo-2-iodobenzene (as the arylating agent)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- A suitable phosphine ligand (e.g., Xantphos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Standard laboratory glassware and purification equipment

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Addition of Reagents: Anhydrous toluene is added, followed by 1-bromo-2-iodobenzene (1.0 equivalent), acetophenone (1.2-1.5 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).
- Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure **2-(2-Bromophenyl)acetophenone**.

Spectroscopic Data (Predicted)

While experimental spectra for **2-(2-Bromophenyl)acetophenone** are not widely available, the expected spectroscopic characteristics can be predicted based on its structure.

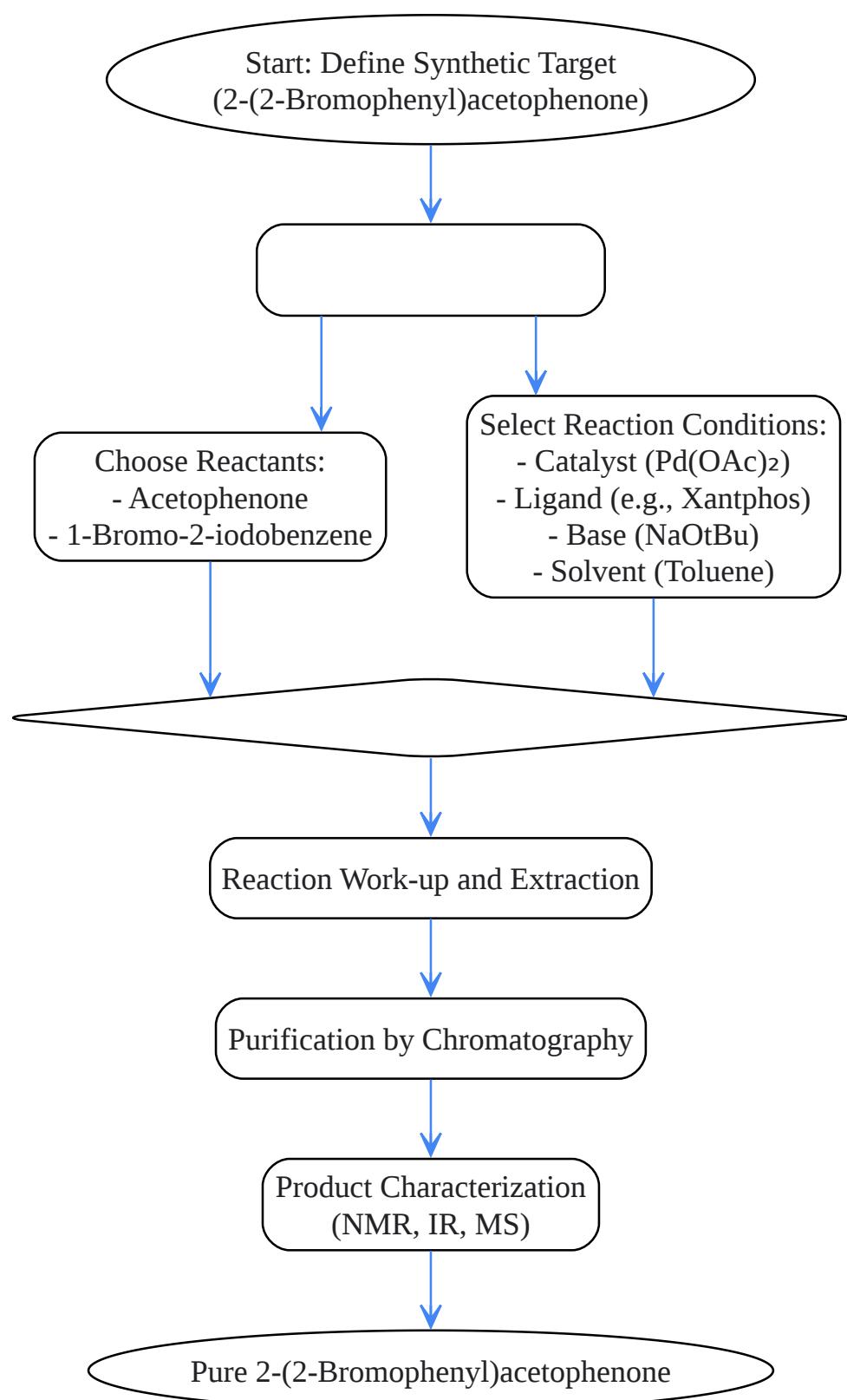
Technique	Predicted Data
¹ H NMR	Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a singlet for the methylene protons (CH_2) adjacent to the carbonyl and the bromophenyl ring (expected around δ 4.0-4.5 ppm).
¹³ C NMR	Carbonyl carbon signal (around δ 195-200 ppm), signals for the aromatic carbons, and a signal for the methylene carbon.
IR	A strong absorption band for the carbonyl group ($\text{C}=\text{O}$) stretch, typically in the range of 1680-1700 cm^{-1} . Aromatic C-H and C=C stretching vibrations.
Mass Spec.	A molecular ion peak corresponding to the molecular weight (275.14 g/mol) and characteristic isotopic pattern for a bromine-containing compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of **2-(2-Bromophenyl)acetophenone**. Its primary role appears to be that of a chemical intermediate for further synthetic transformations.

Logical Relationships in Synthesis

The key steps and decisions in the proposed synthesis are outlined in the following diagram.

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